molecular formula C17H23BrClN3O2S B2702813 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1327562-97-9

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Cat. No.: B2702813
CAS No.: 1327562-97-9
M. Wt: 448.8
InChI Key: IUKGVANDGSNSCS-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a bromine atom on the benzo[d]thiazole ring and a morpholinoethyl group attached to the butyramide moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride typically involves a multi-step process:

  • Formation of the Benzo[d]thiazole Core: : The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions to form the 6-bromobenzo[d]thiazole intermediate.

  • Attachment of the Butyramide Group: : The next step involves the introduction of the butyramide group. This can be done by reacting the 6-bromobenzo[d]thiazole intermediate with butyryl chloride in the presence of a base such as triethylamine to form the N-(6-bromobenzo[d]thiazol-2-yl)butyramide.

  • Introduction of the Morpholinoethyl Group: : The final step involves the attachment of the morpholinoethyl group. This can be achieved by reacting the N-(6-bromobenzo[d]thiazol-2-yl)butyramide with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate to form the desired compound.

  • Formation of the Hydrochloride Salt: : The compound is then converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can occur at the bromine atom, potentially leading to debromination and the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

  • Industry: : It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

  • Pathways Involved: : It can influence various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
  • N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
  • N-(6-iodobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Uniqueness

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H20BrClN4O2SC_{21}H_{20}BrClN_{4}O_{2}S and a molecular weight of 507.8 g/mol. Its structure includes a bromobenzo[d]thiazole moiety linked to a morpholinoethyl group via a butyramide linkage.

PropertyValue
Molecular FormulaC21H20BrClN4O2SC_{21}H_{20}BrClN_{4}O_{2}S
Molecular Weight507.8 g/mol
CAS Number1216632-63-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole core followed by amide coupling with morpholinoethyl derivatives. The specific synthetic pathway can vary based on the desired purity and yield.

Antimicrobial Properties

Research indicates that compounds related to benzothiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various substituted benzothiazoles demonstrate potent antibacterial, antifungal, and antiprotozoal effects. Specifically, the minimal inhibitory concentration (MIC) for related compounds was reported as low as 50 µg/mL against multiple pathogens .

Antitumor Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects against various tumor cell lines. A comparative analysis of similar compounds showed selective cytotoxicity against tumorigenic cell lines such as HeLa and MCF7, with effective concentrations (EC50 values) ranging from 28 to 290 ng/mL depending on the specific derivative tested .

CompoundCell LineEC50 (ng/mL)
Compound AHeLa28
Compound BMCF730
Compound CWI-38 VA-13290

The mechanism of action for related benzothiazole derivatives often involves inhibition of key cellular processes such as topoisomerase IIα activity, which is crucial for DNA replication and repair in cancer cells. This inhibition leads to increased DNA damage and subsequent apoptosis in malignant cells .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on T-cell proliferation assays, revealing an IC50 value as low as 0.004 µM for specific derivatives . This suggests high potency in modulating immune responses, potentially useful in cancer immunotherapy.
  • Neuroprotective Effects : In another investigation involving neuroprotective assays, related compounds demonstrated significant protective effects against oxidative stress-induced neuronal injury, highlighting their potential application in neurodegenerative diseases .

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O2S.ClH/c1-2-3-16(22)21(7-6-20-8-10-23-11-9-20)17-19-14-5-4-13(18)12-15(14)24-17;/h4-5,12H,2-3,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKGVANDGSNSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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